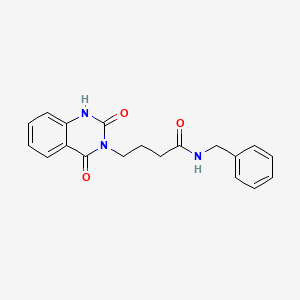
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that belongs to the quinazolinone family This compound is noted for its complex structure, featuring both benzyl and butanamide groups attached to a quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core, usually starting from anthranilic acid. Through a series of condensation reactions with formamide or formic acid, the quinazolinone structure is formed.
Introduction of Butanamide Group: : The butanamide side chain is introduced through an amide formation reaction. This often requires the reaction of the quinazolinone intermediate with a suitable butanoic acid derivative under conditions that favor amide bond formation.
Benzylation: : The final step involves the introduction of the benzyl group. This can be achieved through a nucleophilic substitution reaction where the nitrogen atom in the quinazolinone intermediate is benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the synthesis process is scaled up with optimization of reaction conditions to improve yield and reduce production costs. Techniques such as continuous flow chemistry might be employed to streamline the process and achieve consistent quality.
化学反应分析
Types of Reactions
Oxidation: : N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: : The compound can be reduced at the quinazolinone core, potentially affecting the keto groups and resulting in the formation of hydroquinazolinone derivatives.
Substitution: : The benzyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl halides or aryl halides, with a base to facilitate the reaction.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroquinazolinone derivatives.
Substitution: Various N-substituted quinazolinone derivatives.
科学研究应用
Chemistry
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide serves as an important intermediate in organic synthesis, enabling the construction of more complex molecules through its reactive sites.
Biology
The compound's structural similarity to naturally occurring quinazolinones makes it a valuable tool in studying enzyme interactions and potential inhibitors in biochemical pathways.
Medicine
Researchers are exploring its potential as a lead compound in drug discovery, particularly for its ability to interact with various biological targets, offering prospects in therapeutic areas like cancer and neurodegenerative diseases.
Industry
Its role in materials science and catalysis is being investigated, thanks to its robust chemical structure and reactivity profile.
作用机制
The mechanism of action of N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazolinone core can mimic natural ligands, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. The benzyl and butanamide groups can enhance its binding affinity and selectivity toward specific targets.
相似化合物的比较
Similar Compounds
N-benzyl-4-(2-oxo-1,2-dihydroquinazolin-4(3H)-yl)butanamide: : Lacks one keto group compared to our compound, potentially altering its reactivity and interaction with biological targets.
4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the benzyl group, which may reduce its binding affinity in certain biological applications.
N-benzyl-4-(2-oxo-quinazolin-3(4H)-yl)butanamide: : Features a slightly different core structure, influencing its chemical and biological properties.
Uniqueness
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide's combination of the benzyl and butanamide groups with a quinazolinone core is unique. This structure offers a versatile scaffold for further functionalization, making it particularly attractive for drug design and material science applications.
属性
IUPAC Name |
N-benzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-13-14-7-2-1-3-8-14)11-6-12-22-18(24)15-9-4-5-10-16(15)21-19(22)25/h1-5,7-10H,6,11-13H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQYPPYCKKIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2966087.png)
![6-(3-chloro-4-methylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2966088.png)
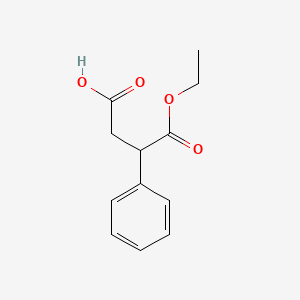
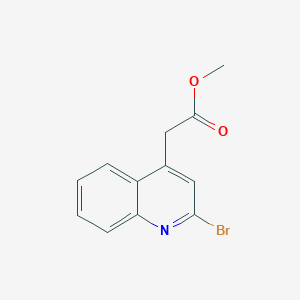
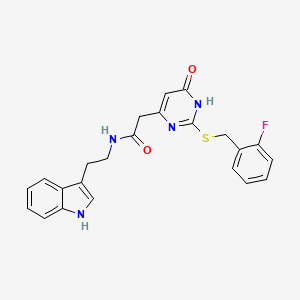

![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)
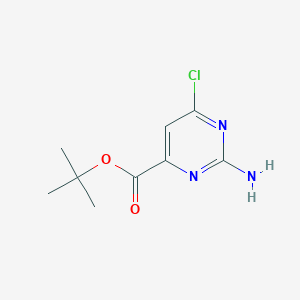
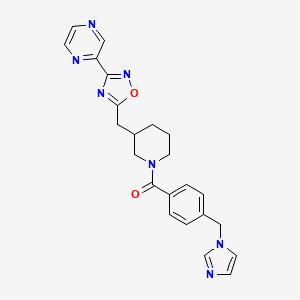
![4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2966104.png)
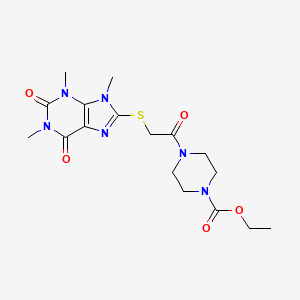
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)
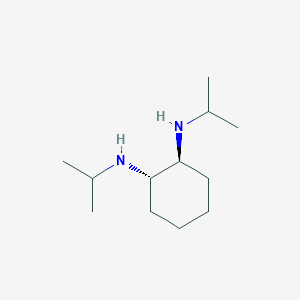
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)
